REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4](Cl)[N:3]=1.[NH3:19]>CC(O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4]([NH2:19])[N:3]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was then evaporated to dryness
|
Type
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CUSTOM
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Details
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to give a yellow solid
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Type
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CUSTOM
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Details
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This material (3.2089 g) was recrystallised
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Type
|
TEMPERATURE
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Details
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after cooling the resultant solid
|
Type
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FILTRATION
|
Details
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was filtered
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Type
|
WASH
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Details
|
washed with methanol (5 mL)
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Name
|
|
Type
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product
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)CC1CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5554 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |